molecular formula C16H20N2O3 B2552859 N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide CAS No. 2034202-19-0

N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2552859
CAS No.: 2034202-19-0
M. Wt: 288.347
InChI Key: BPTPPXBFBGPVSB-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound with a complex structure It features an isochroman ring, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Isochroman Derivative: The synthesis begins with the preparation of an isochroman derivative through the cyclization of a suitable precursor.

    Amide Bond Formation: The isochroman derivative is then reacted with a pyrrolidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the isochroman ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-4-carboxamide
  • N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide

Uniqueness

N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-18(16(20)14-6-7-15(19)17-14)9-13-8-11-4-2-3-5-12(11)10-21-13/h2-5,13-14H,6-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTPPXBFBGPVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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